4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinolin-6(2H)-one
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Overview
Description
4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol is a complex organic compound that belongs to the isoquinoline family. This compound features a chlorobenzyl group attached to the isoquinoline core, which is further substituted with a methoxy group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The process can be summarized as follows:
Starting Materials: 4-chlorobenzyl chloride and 7-methoxyisoquinoline.
Catalyst: Palladium(0) or Palladium(II) complexes.
Reagents: Boronic acids or esters.
Conditions: Mild temperatures (50-80°C) and inert atmosphere (nitrogen or argon).
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol may involve large-scale batch reactors where the Suzuki-Miyaura coupling is optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic aromatic substitution can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium(VI) compounds, such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Strong nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid.
Reduction: Corresponding amines or reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol can be compared with other isoquinoline derivatives:
4-Chlorobenzyl Chloride: Similar in structure but lacks the isoquinoline core.
7-Methoxyisoquinoline: Shares the isoquinoline core but lacks the chlorobenzyl group.
4-Chlorobenzaldehyde: Contains the chlorobenzyl group but lacks the isoquinoline and methoxy groups.
Uniqueness
The uniqueness of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol lies in its combined structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
80143-59-5 |
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Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-7-methoxyisoquinolin-6-ol |
InChI |
InChI=1S/C17H14ClNO2/c1-21-17-7-13-10-19-9-12(15(13)8-16(17)20)6-11-2-4-14(18)5-3-11/h2-5,7-10,20H,6H2,1H3 |
InChI Key |
BVFFBFPRLGIHPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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